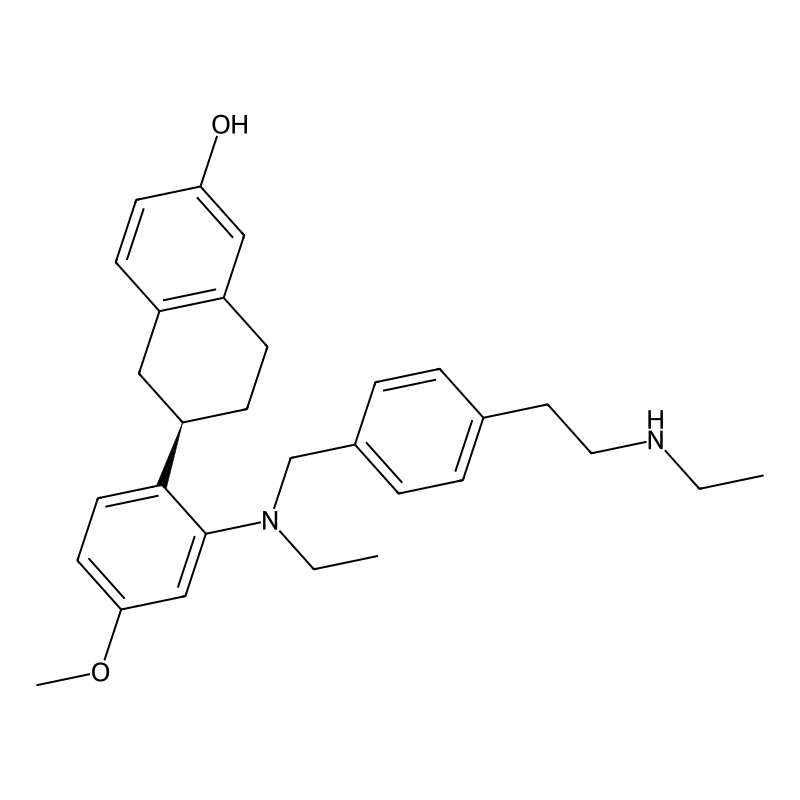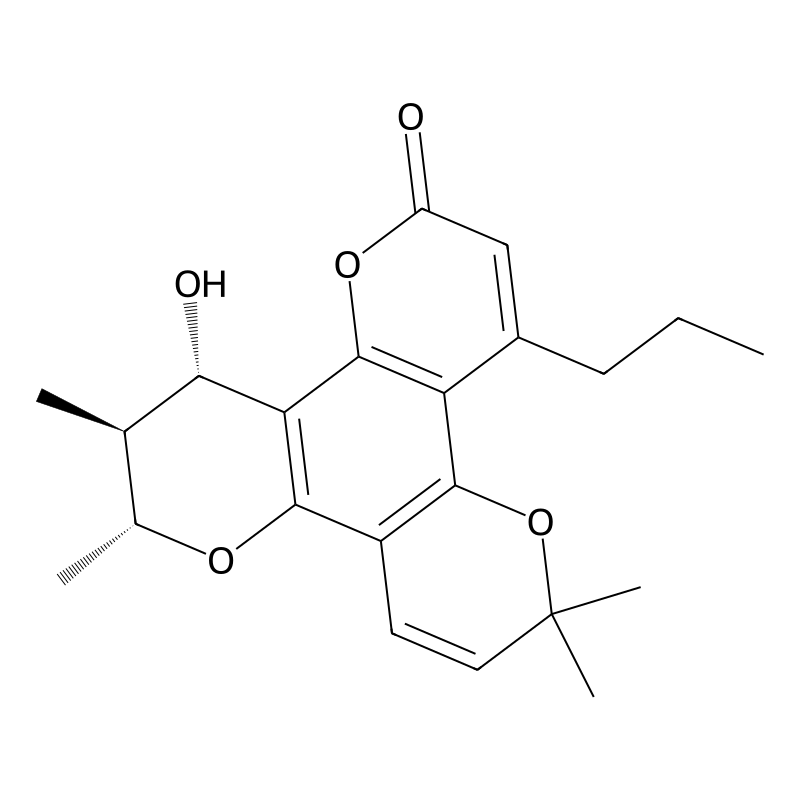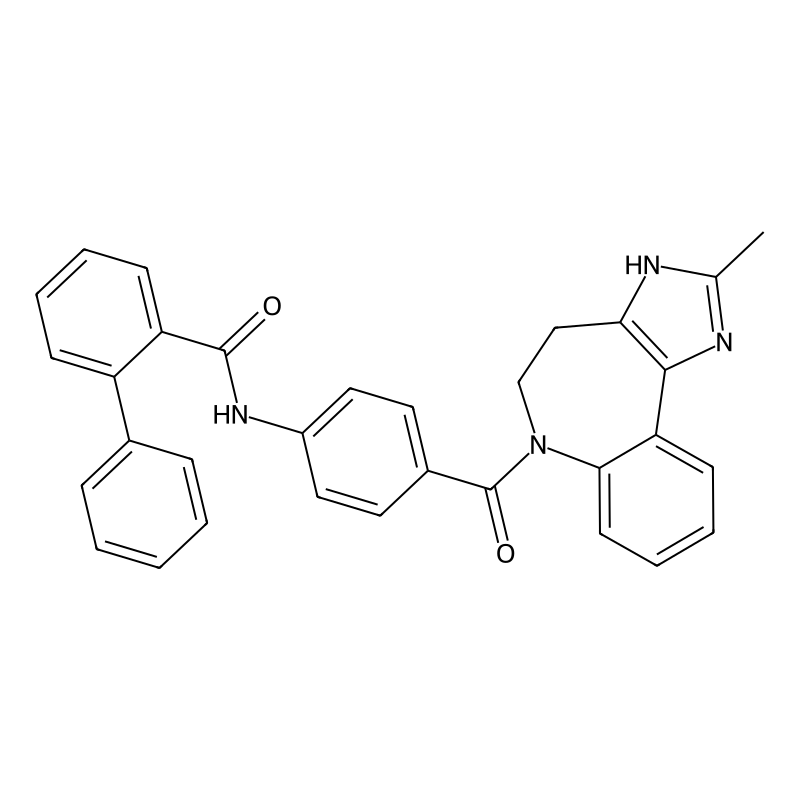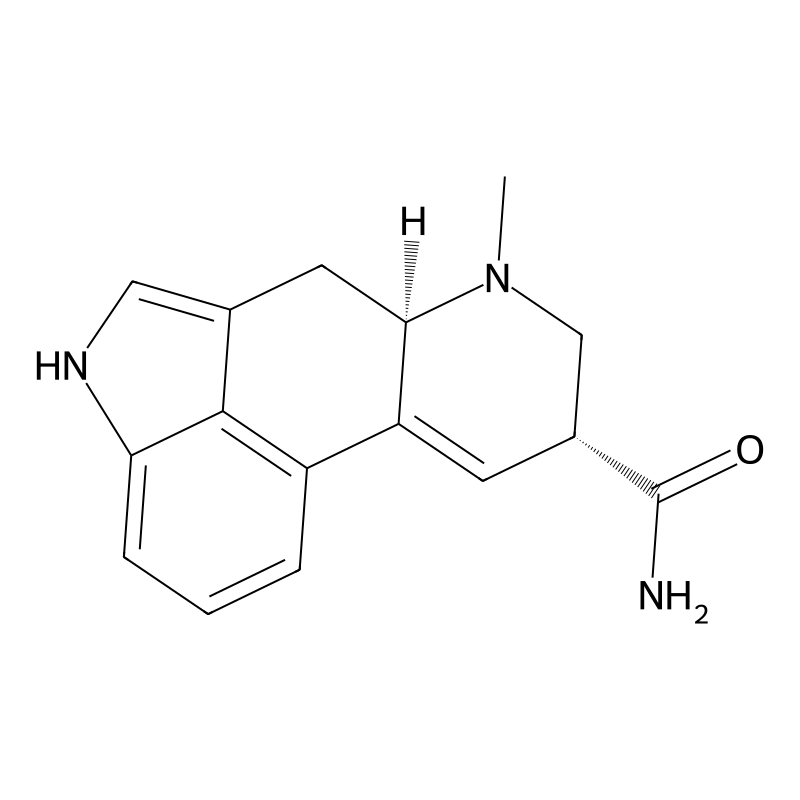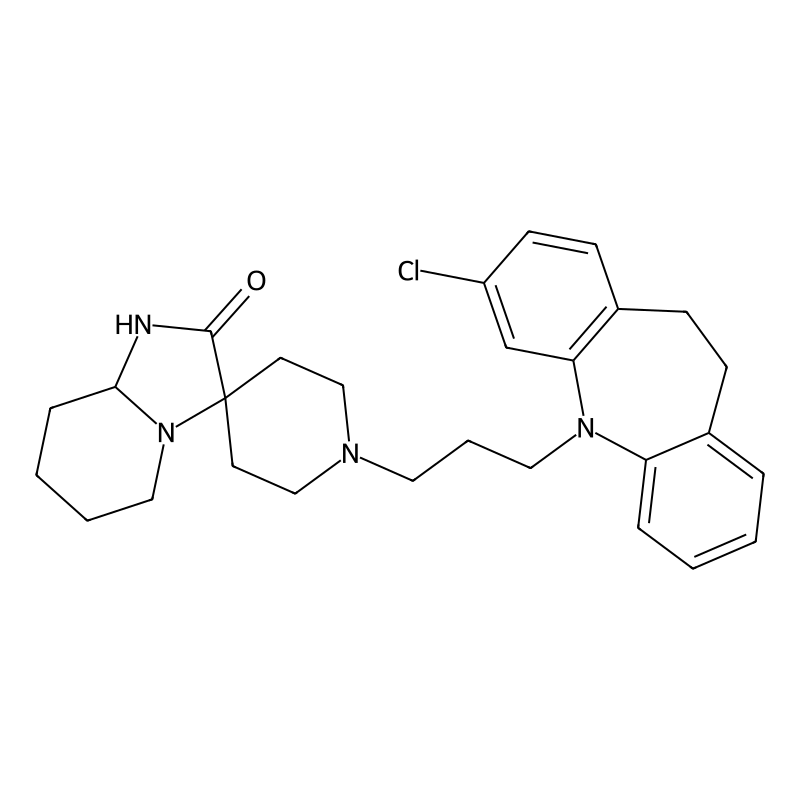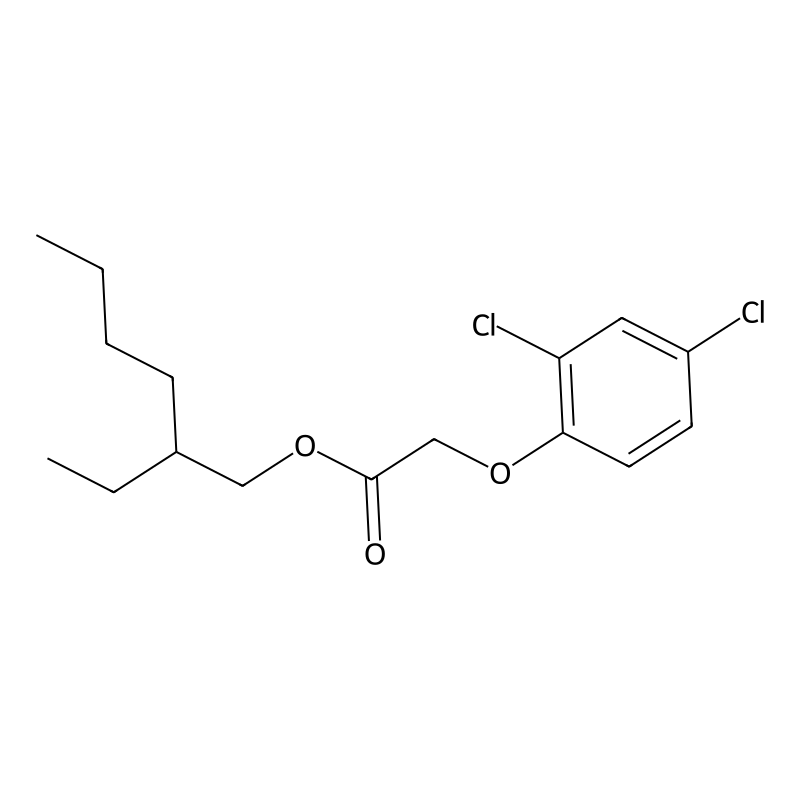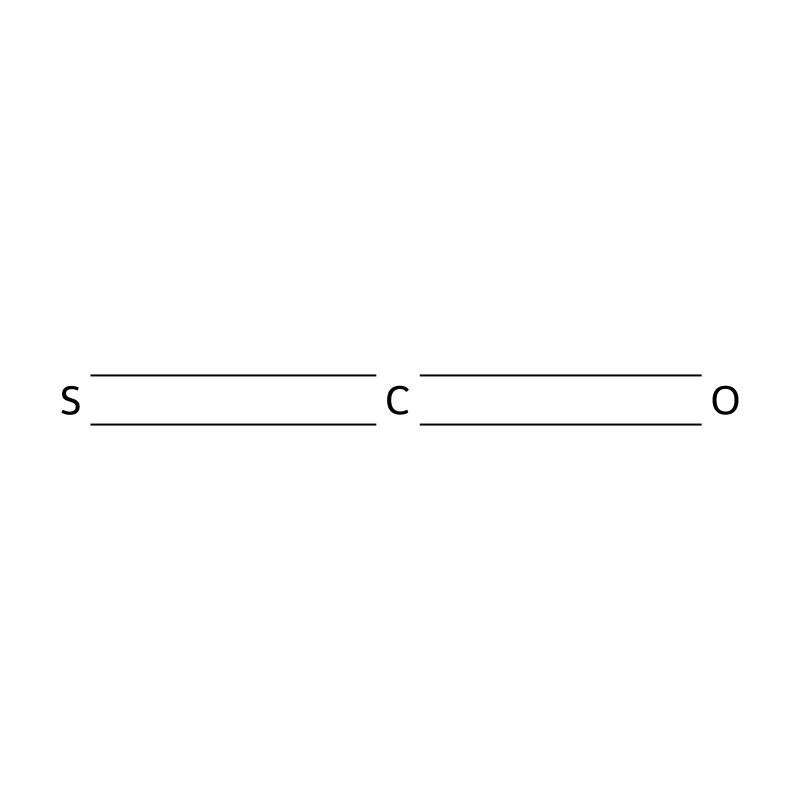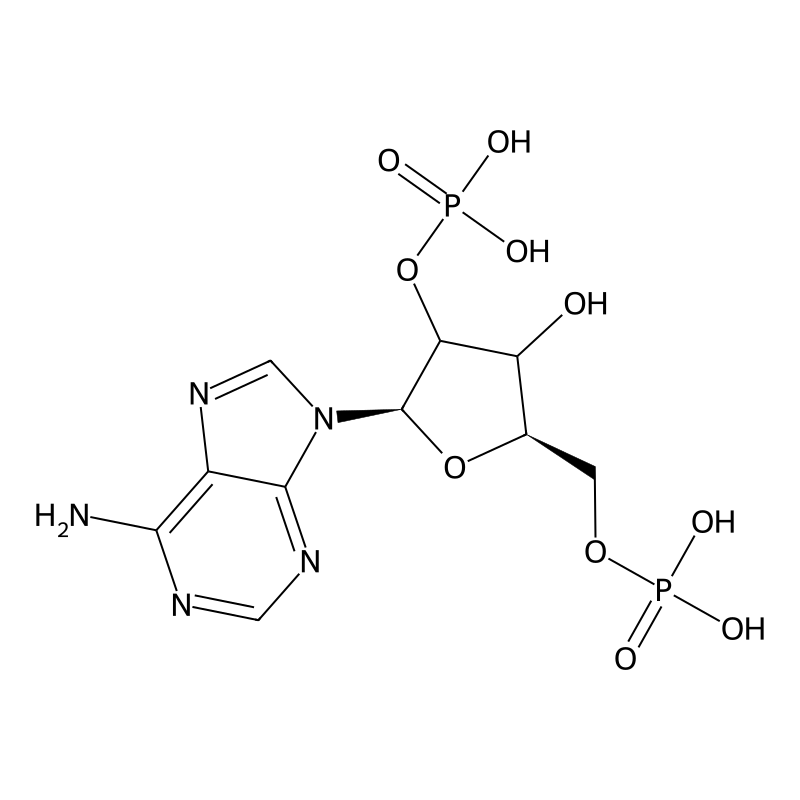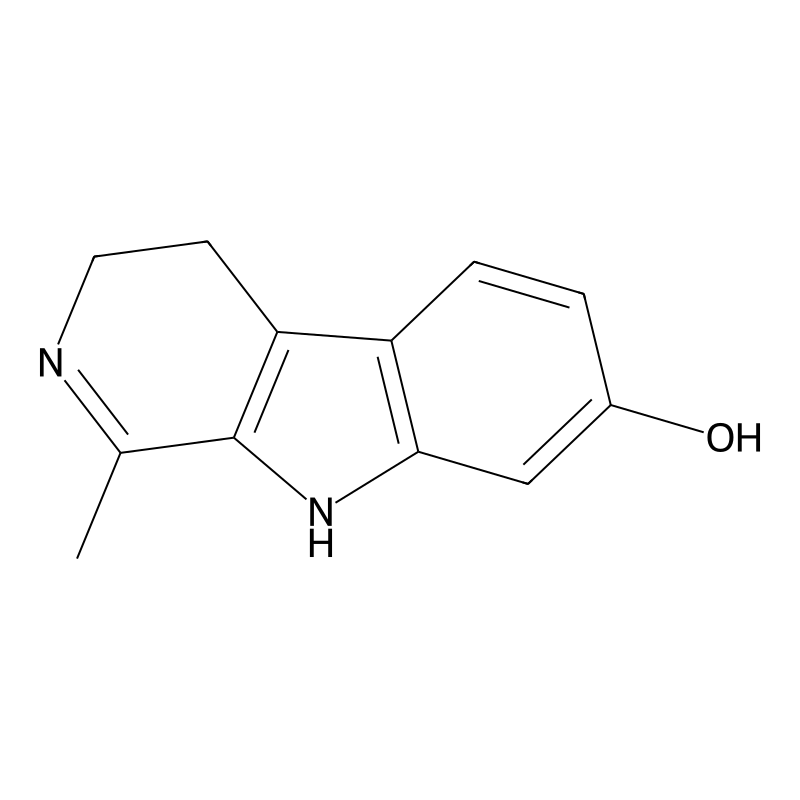2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
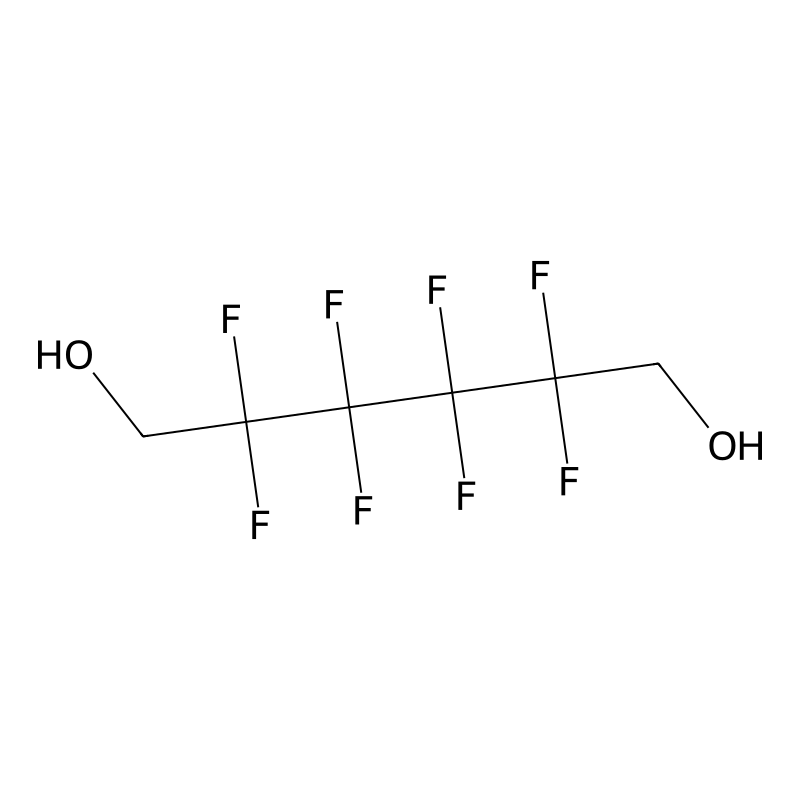
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a synthetic compound not readily found in nature. Various methods have been reported for its synthesis, with the most common approach involving the electrochemical fluorination of hexanediol. [Source: Journal of Fluorine Chemistry, 1982, 20(1), 71-81]
Properties:
This compound possesses several interesting properties relevant to scientific research:
- High thermal stability: It exhibits a high boiling point (around 294-296 °C) and good thermal stability, making it suitable for applications requiring high temperatures. [Source: Sigma-Aldrich product page, ]
- Hydrophilic-lipophilic balance (HLB): It exhibits a moderate HLB value, indicating its ability to interact with both water and organic solvents. This property makes it potentially useful in various applications, including as a surfactant or emulsifier. [Source: Journal of Fluorine Chemistry, 1991, 54(2-3), 231-242]
Potential Applications:
While research on its specific applications is ongoing, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol has been explored for various potential uses in scientific research:
- Pharmaceutical intermediate: Due to its unique properties, it has been investigated as a potential intermediate in the synthesis of various pharmaceutical compounds. [Source: Thermo Fisher Scientific product page, ]
- Electrolyte component: Its high thermal stability and ability to dissolve certain salts make it a potential candidate for use in electrolytes for high-temperature batteries. [Source: Journal of Fluorine Chemistry, 2004, 125(1-2), 141-147]
- Fluorinated material research: As a fluorinated diol, it can be used as a building block in the synthesis of other novel fluorinated materials with potential applications in various fields, such as lubricants, refrigerants, and fire retardants.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a fluorinated organic compound with the molecular formula C6H6F8O2 and a molecular weight of approximately 262.10 g/mol. This compound features a hexanediol backbone with eight fluorine atoms substituted at specific carbon positions. The presence of fluorine atoms imparts unique properties to the compound, such as increased chemical stability and hydrophobic characteristics. It is classified as a diol due to the presence of two hydroxyl (-OH) functional groups.
Currently, there is no extensive research on the specific mechanism of action of OFHD in biological systems.
- Limited data: Information on specific hazards associated with OFHD is limited.
- Potential concerns: Due to the presence of fluorine, OFHD may have similar hazards to other fluorinated compounds, including:
- Inhalation toxicity: Potential for lung irritation or damage upon inhalation.
- Skin and eye irritation: May cause irritation upon contact.
- Environmental impact: Perfluorinated compounds are known to be persistent in the environment. Further research is needed to assess OFHD's specific environmental impact.
The chemical reactivity of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol primarily involves nucleophilic substitution and esterification reactions. The hydroxyl groups can react with various electrophiles to form esters or ethers. Notably, the compound can undergo reactions with isocyanates to produce urethanes and can also participate in polymerization processes when reacted with acrylates or methacrylates .
The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol can be achieved through several methods:
- Fluorination of Hexanediol Precursors: Starting from hexanediol derivatives, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions.
- Reaction of Hexafluoropropylene Oxide: This method involves the reaction of hexafluoropropylene oxide with diols or other nucleophiles to yield octafluorinated products .
- Electrophilic Fluorination: Utilizing electrophilic fluorination techniques allows for selective substitution at the desired carbon positions on the hexanediol backbone.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol finds applications in various fields:
- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its unique chemical properties.
- Surface Coatings: Its hydrophobic nature makes it suitable for use in water-repellent coatings and treatments.
- Polymer Production: The compound can be used in the production of fluorinated polymers that exhibit enhanced thermal and chemical stability .
Interaction studies involving 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol focus on its reactivity with other chemical species. These studies are crucial for understanding how this compound behaves in various environments and its potential interactions within biological systems. Research indicates that its interactions may lead to the formation of stable complexes or derivatives that could have implications in material science and pharmacology .
Several compounds share structural similarities with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1H-perfluoro-1-octanol | C8H7F17O | Longer carbon chain; higher fluorination |
| Perfluorohexanol | C6H13F13O | Similar chain length but fewer hydroxyl groups |
| 1H-perfluoropentanol | C5H9F11O | Shorter chain; fewer fluorine substitutions |
| 2-Hydroxyperfluoropentanoic acid | C5H7F11O2 | Contains carboxylic acid functionality |
Uniqueness: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is distinguished by its specific arrangement of hydroxyl groups and a high degree of fluorination on a hexane backbone. This configuration contributes to its unique hydrophobic properties and potential applications in specialized fields such as pharmaceuticals and materials science.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol represents a distinctive member of the fluorinated aliphatic diol family, characterized by its systematic incorporation of fluorine atoms throughout the carbon backbone. The compound bears the Chemical Abstracts Service registry number 355-74-8 and conforms to the molecular formula C₆H₆F₈O₂ with a molecular weight of 262.0979 daltons. The International Union of Pure and Applied Chemistry systematic name follows the conventional nomenclature principles for fluorinated organic compounds, designating the positions of fluorine substitution on the hexane backbone.
The structural identity encompasses multiple synonymous designations that reflect various naming conventions within organofluorine chemistry. Alternative nomenclature includes 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane and 1H,1H,6H,6H-Perfluorohexane-1,6-diol, emphasizing the terminal hydroxyl functionality and the perfluorinated central carbon framework. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier key NHEKBXPLFJSSBZ-UHFFFAOYSA-N provides unambiguous structural identification for database searches and chemical informatics applications.
Physical characterization reveals distinct properties that distinguish this compound from conventional aliphatic diols. The melting point ranges from 66 to 70 degrees Celsius, while the boiling point occurs at 100 degrees Celsius under reduced pressure conditions of 3 millimeters of mercury. The density measurement of 1.575 grams per cubic centimeter significantly exceeds that of non-fluorinated analogues, reflecting the substantial atomic mass contribution of the eight fluorine substituents.
Solubility characteristics demonstrate the unique amphiphilic nature inherent to fluorinated alcohols. The compound exhibits solubility in methanol with almost complete transparency, indicating favorable interactions between the hydroxyl groups and protic solvents. This solubility profile enables applications in specialized chemical syntheses where controlled solvation properties are essential.
Historical Development in Organofluorine Chemistry
The development of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol emerges from the broader historical progression of organofluorine chemistry, which traces its origins to the early 19th century despite elemental fluorine isolation occurring much later. The foundational work began in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate, representing the first synthesis of an organofluorine compound. Alexander Borodin subsequently contributed the first nucleophilic halogen exchange reaction in 1862, establishing fundamental methodologies that would later enable complex fluorinated molecule synthesis.
The isolation of elemental fluorine by Henri Moissan in 1886 marked a pivotal moment in fluorine chemistry development, though practical applications remained limited due to handling difficulties and extreme reactivity. The period from 1886 to 1920 witnessed gradual advancement in fluorination methodologies, with significant contributions from researchers like Schiemann, who developed aromatic fluorination techniques using diazonium salts in 1927.
World War II catalyzed unprecedented advancement in organofluorine chemistry through the Manhattan Project's requirements for uranium hexafluoride-resistant materials. This period necessitated the development of fluorinated compounds capable of withstanding highly corrosive environments, leading to systematic exploration of perfluorinated structures. The wartime research established industrial-scale fluorination processes, including the cobalt trifluoride method developed by Fowler and the electrochemical fluorination process invented by Simons.
Post-war developments focused on controlled fluorination methodologies that enabled synthesis of specific fluorinated architectures. The evolution from explosive direct fluorination to sophisticated catalytic processes created pathways for synthesizing compounds like 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol with precise fluorine placement and functional group preservation. Contemporary advances include the development of manganese-catalyzed carbon-hydrogen fluorination reactions and photocatalytic strategies that enable selective introduction of fluorine atoms under mild conditions.
The historical trajectory demonstrates a progression from serendipitous discoveries to rational design approaches in organofluorine synthesis. Modern methodologies emphasize selectivity, efficiency, and environmental considerations while maintaining the unique property advantages that drive continued interest in fluorinated compounds. This evolution provides the foundation for understanding the synthetic accessibility and applications of highly fluorinated structures like 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol.
Significance within Fluorinated Aliphatic Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol occupies a distinctive position within the broader category of fluorinated aliphatic compounds due to its unique combination of extensive fluorination and terminal diol functionality. The compound represents an advanced example of systematic fluorine incorporation, where eight fluorine atoms are strategically positioned to maximize the beneficial effects of fluorine substitution while preserving reactive hydroxyl groups for further chemical modification.
The significance of this compound within fluorinated aliphatics relates directly to the fundamental properties imparted by carbon-fluorine bonds. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, substantially exceeding the strength of carbon-chlorine bonds at 320 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability that characterizes fluorinated aliphatic compounds and makes them valuable for demanding applications.
Structural analysis reveals how the systematic fluorine placement affects molecular conformation and intermolecular interactions. The van der Waals radius of fluorine at 1.47 Ångströms approaches that of hydrogen at 1.2 Ångströms, enabling extensive fluorination without introducing significant steric strain. This characteristic allows 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol to maintain structural integrity while benefiting from the unique properties of the carbon-fluorine bond.
The dual functionality provided by terminal hydroxyl groups distinguishes this compound from simple perfluoroalkanes and enables diverse synthetic applications. Fluorinated aliphatic cyclic hydrocarbons demonstrate higher boiling points, melting points, and relative densities compared to open-chain analogues with equivalent carbon content. The diol functionality in 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol provides reactive sites for polymer formation, ester synthesis, and other chemical transformations while maintaining the stability conferred by the fluorinated backbone.
The compound's position within fluorinated aliphatics encompasses its role as a building block for more complex structures. The perfluoropolyether diol class, which includes derivatives of compounds like 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, demonstrates applications in high-end technologies requiring exceptional chemical resistance and unique surface properties. These applications include hard disk drive lubrication and low refractive index coatings, where the combination of fluorine content and functional group reactivity provides optimal performance characteristics.
Position in Modern Synthetic Fluorine Chemistry
Modern synthetic fluorine chemistry has positioned 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol as a valuable intermediate and building block within contemporary methodological frameworks. The compound exemplifies the evolution from early direct fluorination approaches to sophisticated selective methodologies that enable precise fluorine incorporation with functional group tolerance.
Contemporary synthetic strategies increasingly emphasize the development of catalytic carbon-hydrogen fluorination reactions that can introduce fluorine atoms into complex molecular architectures. Recent advances include manganese porphyrin-catalyzed aliphatic carbon-hydrogen fluorination and palladium-catalyzed aromatic fluorination methodologies. These developments provide alternative synthetic pathways to compounds like 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol that avoid the harsh conditions traditionally associated with fluorination chemistry.
The pharmaceutical and materials science applications of fluorinated compounds have intensified research focus on selective fluorination methodologies. Fluorine incorporation frequently improves metabolic stability, binding affinity, and membrane permeability in pharmaceutical compounds, while materials applications benefit from the unique surface properties and chemical resistance of fluorinated structures. The strategic incorporation of fluorine into drug molecules demonstrates measurable effects on pharmacokinetic parameters, including biological activity and molecular transport characteristics.
Table 1: Contemporary Fluorination Methodologies Relevant to Fluorinated Diol Synthesis
| Methodology | Catalyst System | Fluorine Source | Target Bonds | Selectivity |
|---|---|---|---|---|
| Manganese Porphyrin | Manganese Tetramesitylporphyrin | Silver Fluoride | Aliphatic Carbon-Hydrogen | High |
| Palladium-Catalyzed | Palladium Acetate | N-Fluoropyridinium | Aromatic Carbon-Hydrogen | Moderate |
| Photocatalytic | Xanthone/Fluorenone | Selectfluor | Benzylic Carbon-Hydrogen | High |
| Iron-Mediated | Iron Complexes | Tetrabutylammonium Fluoride | Aliphatic Carbon-Hydrogen | Variable |
Modern applications of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol demonstrate its integration into advanced synthetic schemes for specialized materials. The compound serves as a precursor for perfluoropolyether diols with tailored molecular weights and properties, enabling applications in aerospace lubricants, electronic materials, and surface coatings. The narrow molecular distribution and dual terminal functionality facilitate controlled polymerization reactions that produce materials with predictable properties.
The position within modern synthetic fluorine chemistry also encompasses the compound's role in developing new fluorination strategies. The successful synthesis and characterization of highly fluorinated diols like 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol validates methodological approaches and provides reference compounds for evaluating new synthetic techniques. The availability of well-characterized fluorinated building blocks enables researchers to focus on developing more efficient and selective synthetic methodologies.
Emerging applications in positron emission tomography represent an expanding frontier for fluorinated compounds in medical imaging. While 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol itself may not serve directly as an imaging agent, its synthetic accessibility and functional group compatibility position it as a potential building block for more complex fluorine-18 labeled compounds. The development of efficient synthetic routes to fluorinated intermediates supports broader applications in nuclear medicine and diagnostic imaging.
Structural Characteristics and Molecular Configuration
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a fluorinated aliphatic diol with the molecular formula C₆H₆F₈O₂ and a molecular weight of 262.1 g/mol [1] [2] [3]. The compound features a six-carbon chain backbone with hydroxyl groups positioned at the terminal carbon atoms and eight fluorine atoms systematically substituted at the 2,2,3,3,4,4,5,5-positions [1] [4]. The IUPAC name for this compound is 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol, and it is identified by the Chemical Abstracts Service number 355-74-8 [1] [3] [4].
The molecular structure displays a linear alkyl chain configuration where the central four carbon atoms each bear two fluorine substituents, creating a highly fluorinated core region flanked by hydroxyl-bearing methylene groups [1] [4]. The SMILES notation for the compound is OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)CO, which illustrates the systematic arrangement of fluorine atoms along the carbon backbone [1] [5]. This structural arrangement results in a compound where the electronegative fluorine atoms significantly influence the overall molecular properties and reactivity patterns [6].
Crystallographic analysis reveals that the compound adopts specific conformational preferences in the solid state [7] [8]. The molecular structure in crystal form shows O—H⋯O hydrogen bonding interactions involving the terminal hydroxyl groups, which drive the O—C—C—O torsion angles into a gauche-trans-trans series of conformations along the backbone [8]. These hydrogen-bonding interactions form a two-dimensional network parallel to the (100) plane in the crystal structure [8].
Physical Properties
Melting and Boiling Points
The thermal properties of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol demonstrate the significant impact of fluorine substitution on the physical characteristics of the molecule [1] [2] [5]. The compound exhibits a melting point range of 66-70°C, as consistently reported across multiple sources [1] [2] [5] [9] [10]. This melting point represents a substantial increase compared to the non-fluorinated 1,6-hexanediol, which melts at 41-43°C, indicating enhanced intermolecular interactions due to fluorine substitution [10].
The boiling point of the octafluorinated diol is 100°C at 3 mmHg pressure [1] [2] [5] [9]. This reduced pressure boiling point reflects the compound's thermal stability and volatility characteristics under vacuum conditions [1] [5]. The relatively low boiling point under reduced pressure suggests potential applications in distillation and purification processes where thermal degradation must be minimized [2].
The thermal behavior of fluorinated diols has been extensively studied, with research indicating that fluorine substitution significantly alters the thermal decomposition patterns compared to non-fluorinated analogues [11]. The presence of multiple fluorine atoms creates a more thermally stable molecular framework while simultaneously affecting the volatility characteristics of the compound [11].
Density and Crystalline Structure
The density of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol is 1.4712 g/cm³, which represents a significant increase from the density of non-fluorinated 1,6-hexanediol at 0.953 g/cm³ [10]. This density enhancement of approximately 54% is directly attributable to the substitution of hydrogen atoms with the much heavier fluorine atoms, demonstrating the profound impact of fluorination on bulk physical properties [10].
The compound crystallizes as a white to light yellow crystalline solid with a powder-like appearance [2] [9] [10]. Crystal structure analysis has revealed specific packing arrangements that are stabilized by intermolecular hydrogen bonding networks [7] [8]. In the crystal lattice, the molecules are connected through O—H⋯O hydrogen bonds involving the hydroxyl groups, with specific geometric parameters including D—H distances of 0.84-0.85 Å and H⋯A distances of 1.82-1.87 Å [7].
The crystalline structure exhibits a two-dimensional hydrogen-bonding network that influences the overall stability and physical properties of the solid-state material [8]. These structural characteristics are consistent with other fluorinated diols, where the combination of hydrogen bonding from hydroxyl groups and the steric effects of fluorine substitution create unique packing motifs [12].
Solubility Profile and Solvent Interactions
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol demonstrates solubility in water, maintaining the hydrophilic character despite extensive fluorination [3] [9] [10]. This water solubility is attributed to the presence of the terminal hydroxyl groups, which can form hydrogen bonds with water molecules [3]. The compound also shows solubility in methanol, appearing as almost transparent solutions [10] [13].
The solubility characteristics of fluorinated diols have been studied extensively, with research indicating that the hydration shell of fluorinated diols contains substantially more defects than that of non-fluorinated diols [14]. These defects are water molecules that are not fully hydrogen-bonded to four neighboring water molecules, creating disrupted solvation patterns around the fluorinated segments [14].
The pKa value of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol is 12.62, indicating that the compound behaves as a weak acid in aqueous solution [10]. This acidity is significantly enhanced compared to non-fluorinated diols due to the electron-withdrawing effects of the fluorine substituents, which stabilize the conjugate base formed upon deprotonation [15].
Electronic Properties
Electron Distribution Effects of Fluorine Substitution
The extensive fluorine substitution in 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol creates profound alterations in the electronic structure of the molecule [6] [15]. Fluorine atoms, being the most electronegative elements, withdraw electron density from the carbon backbone, creating a highly polarized molecular framework [15]. This electron withdrawal effect is transmitted through the σ-bond network, influencing the reactivity and binding characteristics of the terminal hydroxyl groups [15].
Research on fluorine substitution effects demonstrates that the presence of multiple fluorine atoms creates positive potential on adjacent carbon atoms [6]. This electronic redistribution significantly affects the molecular orbital energies and the overall electronic accepting capability of the compound [6]. The fluorine substituents act as strong electron-withdrawing groups, creating an electron-deficient carbon framework that influences both chemical reactivity and physical properties [6].
The electron distribution in fluorinated alkyl chains has been shown to follow specific patterns related to the number and positioning of fluorine substituents [16]. In the case of octafluoro-1,6-hexanediol, the systematic fluorination pattern creates a uniform electron-withdrawing effect along the central portion of the molecule while preserving the electron-donating character of the terminal hydroxyl groups [16].
Bond Polarization and Dipole Moments
The introduction of eight fluorine atoms into the 1,6-hexanediol structure creates significant bond polarization throughout the molecule [17] [16]. Each C-F bond exhibits substantial dipolar character due to the large electronegativity difference between carbon and fluorine atoms [17]. The cumulative effect of multiple C-F bonds results in complex dipole moment patterns that influence intermolecular interactions and solvent behavior [17].
Studies on fluorinated compounds have shown that dipole moments depend not only on the magnitude of charge separation but also on the distance between charged centers [17]. In octafluoro-1,6-hexanediol, the systematic arrangement of fluorine atoms creates regions of high electron density around the fluorine atoms and corresponding electron deficiency at the carbon centers [17].
The bond polarization effects extend beyond individual C-F bonds to influence the entire molecular framework [16]. Research on similar fluorinated systems indicates that conformational preferences are significantly altered by fluorine substitution, with gauche conformations often being stabilized relative to anti conformations due to favorable dipole-dipole interactions [16].
Computational Analysis of Electronic Structure
Computational studies using density functional theory methods have provided insights into the electronic structure of fluorinated diols [18]. Calculations employing B3LYP functionals with appropriate basis sets reveal the distribution of molecular orbitals and the effects of fluorine substitution on electronic properties [18]. These calculations demonstrate that fluorine atoms preferentially interact with electron-rich centers, forming stabilizing interactions that influence molecular geometry and reactivity [18].
Molecular orbital theory analysis indicates that the frontier orbitals of fluorinated compounds are significantly modified compared to their non-fluorinated analogues [19] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are altered by the presence of fluorine substituents, affecting the compound's electron-donating and electron-accepting capabilities [19].
Computational analysis of fluorinated systems has shown that the electronic structure calculations must account for the unique properties of fluorine atoms, including their high electronegativity and small size [21]. These calculations provide valuable predictions for chemical reactivity, spectroscopic properties, and intermolecular interaction patterns [21].
Comparative Analysis with Non-fluorinated Analogues
The comparison between 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol and its non-fluorinated analogue, 1,6-hexanediol, reveals dramatic differences in physical, chemical, and electronic properties [22]. The molecular weight increases from 118.17 g/mol for 1,6-hexanediol to 262.1 g/mol for the octafluorinated version, representing a 122% increase due to fluorine substitution [10].
Table 1: Comparative Properties of Fluorinated vs Non-fluorinated 1,6-Hexanediol
| Property | 1,6-Hexanediol | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol |
|---|---|---|
| Molecular Formula | C₆H₁₄O₂ | C₆H₆F₈O₂ |
| Molecular Weight (g/mol) | 118.17 | 262.1 |
| Melting Point (°C) | 41-43 | 66-70 |
| Boiling Point (°C) | 250 | 100 (at 3 mmHg) |
| Density (g/cm³) | 0.953 | 1.4712 |
| Water Solubility | Soluble | Soluble |
| Number of Fluorine Atoms | 0 | 8 |
The thermal properties show contrasting patterns, with the fluorinated compound exhibiting higher melting points but lower atmospheric boiling points [10]. This apparent contradiction is explained by the enhanced intermolecular interactions in the solid state due to fluorine effects, while the molecular volatility is increased due to the disruption of hydrogen bonding networks [22].
Conformational analysis studies have demonstrated that fluorination significantly alters the preferred molecular conformations compared to non-fluorinated diols [16]. The 1,3-difluorination pattern in related compounds shows strong influence on alkane chain conformation, with significant dependence on medium polarity [16]. These conformational effects are magnified in the octafluorinated system, where multiple fluorine substituents create complex steric and electronic interactions [16].
The hydration behavior of fluorinated diols differs markedly from their non-fluorinated counterparts [14]. Research indicates that fluorinated diols create more disrupted hydration shells with increased populations of dangling hydroxyl groups in the surrounding water structure [14]. This disruption of water structure around fluorinated segments contributes to the unique solubility and interaction patterns observed for these compounds [14].
Electrochemical Fluorination (ECF) Processes
Electrochemical fluorination represents the most established and commercially viable route for producing 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol. This method, also known as the Simons process, involves the electrolytic fluorination of organic compounds in anhydrous hydrogen fluoride [1] [2]. The process operates through a nickel fluoride-mediated mechanism where organic substrates dissolved in anhydrous hydrogen fluoride undergo complete fluorination at nickel anodes [3].
The electrochemical fluorination of hexanediol precursors typically operates under specific conditions: cell potential maintained at 5-6 volts, nickel-plated anodes, and anhydrous hydrogen fluoride as both solvent and fluorine source [1]. The reaction proceeds via the generation of fluoride radical cations followed by nucleophilic attack by fluoride ions, resulting in the systematic replacement of hydrogen atoms with fluorine atoms [4].
Reaction Mechanism and Conditions
The electrochemical fluorination process follows a well-established mechanism involving the formation of nickel fluoride intermediates. The process begins with the anodic oxidation of the organic substrate in the presence of hydrogen fluoride, generating reactive fluorine species that subsequently react with the substrate [5]. The typical reaction conditions include:
- Temperature: 30-70°C for optimal fluorination efficiency
- Current density: 20-50 mA/cm²
- Electrolyte composition: Anhydrous hydrogen fluoride with substrate concentrations of 5-15%
- Electrode material: Nickel or nickel-plated steel anodes with steel cathodes
Yield and Selectivity Considerations
Electrochemical fluorination of hexanediol derivatives typically yields 70-85% of the desired octafluoro-1,6-hexanediol product [7]. The process exhibits good selectivity for complete fluorination, although some degree of chain rearrangement and isomer formation can occur due to the free-radical nature of the fluorination mechanism [8]. The linear to branched isomer ratio is typically 70-80% linear and 20-30% branched products [8].
Direct Fluorination Methods
Direct fluorination using elemental fluorine gas represents an alternative approach for synthesizing highly fluorinated compounds, including octafluoro-1,6-hexanediol. This method involves the controlled reaction of organic substrates with fluorine gas under specific conditions to achieve selective fluorination [9].
Simons Process Applications
The Simons process, while primarily electrochemical, can be adapted for direct fluorination applications. The process involves the controlled addition of fluorine gas to organic substrates in the presence of suitable catalysts or under specific reaction conditions [2]. For octafluoro-1,6-hexanediol synthesis, the Simons process adaptation typically involves:
Process Parameters
- Temperature control: 150-300°C depending on substrate reactivity
- Fluorine concentration: 10-100% fluorine in nitrogen carrier gas
- Reaction time: 2-24 hours for complete fluorination
- Catalyst systems: Nickel fluoride or other transition metal fluorides
The adapted Simons process for direct fluorination achieves yields of 60-80% for octafluoro-1,6-hexanediol synthesis, with the main advantage being the potential for continuous operation and reduced use of hydrogen fluoride [7].
Metal Fluoride-Mediated Synthesis
Metal fluoride-mediated synthesis represents a significant advancement in fluorination methodology, offering improved selectivity and milder reaction conditions compared to direct fluorination with elemental fluorine. This approach utilizes various metal fluorides as fluorinating agents and catalysts [10] [11].
Catalyst Systems
The most effective metal fluoride catalysts for octafluoro-1,6-hexanediol synthesis include:
- Cesium fluoride (CsF): Highly effective for nucleophilic fluorination reactions
- Magnesium fluoride (MgF₂): Provides excellent thermal stability and reusability
- Potassium fluoride (KF): Cost-effective option with good fluorination activity
- Transition metal fluorides: Including CoF₃, MnF₃, and CrF₃ for specialized applications
Reaction Conditions and Mechanisms
Metal fluoride-mediated synthesis typically operates under the following conditions:
- Temperature range: 100-200°C for optimal activity
- Pressure: Atmospheric to moderate pressure (1-5 atm)
- Solvent systems: Polar aprotic solvents such as acetonitrile or dimethylformamide
- Reaction time: 4-12 hours depending on substrate and catalyst
The mechanism involves the activation of the metal fluoride catalyst, followed by nucleophilic attack on the organic substrate. The process achieves yields of 65-85% for octafluoro-1,6-hexanediol with excellent selectivity for the desired product [10].
Liquid-Phase Fluorination Techniques
Liquid-phase fluorination represents a sophisticated approach that combines the benefits of homogeneous reaction conditions with improved safety and control compared to gas-phase processes. This method involves the dissolution of fluorine gas in inert fluorocarbon solvents, followed by controlled addition of the organic substrate [9].
Process Design and Implementation
The liquid-phase fluorination process for octafluoro-1,6-hexanediol synthesis involves:
- Solvent selection: Perfluorocarbon solvents such as perfluorodecalin or perfluoromethylcyclohexane
- Fluorine saturation: Maintaining fluorine concentrations of 5-15% in the solvent
- Substrate addition: Slow, controlled addition to maintain stoichiometric excess of fluorine
- UV irradiation: Optional UV activation to promote fluorination reactions
Advantages and Limitations
Liquid-phase fluorination offers several advantages:
- Improved safety: Reduced risk of explosive reactions compared to gas-phase processes
- Better control: Precise control over reaction stoichiometry and conditions
- Higher yields: Typically 80-90% yields for octafluoro-1,6-hexanediol
- Reduced side reactions: Minimized formation of unwanted byproducts
However, the method also has limitations including limited substrate scope and the requirement for specialized fluorocarbon solvents [12].
Alternative Synthetic Routes
Beyond the established electrochemical and direct fluorination methods, several alternative synthetic routes have been developed for preparing octafluoro-1,6-hexanediol. These methods often offer advantages in terms of selectivity, environmental impact, or substrate compatibility.
Telomerization Processes
Telomerization represents an important alternative for synthesizing fluorinated compounds, including octafluoro-1,6-hexanediol. This process involves the controlled polymerization of fluorinated monomers to produce compounds with specific chain lengths and fluorination patterns [8].
The telomerization process typically involves:
- Telogen selection: Perfluoroalkyl iodides as chain transfer agents
- Taxogen: Tetrafluoroethylene as the fluorinated monomer
- Reaction conditions: 200-300°C under controlled pressure
- Product distribution: Mixture of compounds with different chain lengths
Fluorinated Alcohol-Based Synthesis
An emerging alternative involves the use of fluorinated alcohols as both solvents and fluorinating agents. Hexafluoroisopropanol (HFIP) has been particularly effective in this application, serving as a fluorine source through reaction with organolithium reagents [13].
The process involves:
- Reagent preparation: Treatment of HFIP with n-butyllithium at -78°C
- Substrate addition: Controlled addition of hexanediol derivatives
- Reaction conditions: -78°C to room temperature over 2-4 hours
- Product isolation: Standard aqueous workup and purification
This method achieves yields of 75-85% for octafluoro-1,6-hexanediol with excellent functional group tolerance [13].
Purification and Characterization Protocols
The purification and characterization of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol requires specialized techniques due to the unique properties imparted by the fluorine substitution. These protocols ensure product purity and enable comprehensive structural confirmation.
Purification Methods
Distillation Techniques
Fractional distillation represents the primary purification method for octafluoro-1,6-hexanediol. The compound exhibits a boiling point of 100°C at 3 mmHg, allowing for effective separation from starting materials and byproducts [14]. The distillation process typically involves:
- Vacuum distillation: Operating at 1-10 mmHg to minimize thermal decomposition
- Temperature control: Maintaining distillation temperature below 120°C
- Fractionation: Multiple distillation cycles to achieve >98% purity
- Specialized equipment: Fluorine-compatible materials including PTFE gaskets and fluorinated greases
Recrystallization Procedures
Recrystallization from appropriate solvents provides an alternative purification method, particularly effective for removing trace impurities. The process involves:
- Solvent selection: Methanol or ethanol as recrystallization solvents
- Temperature control: Dissolution at 60-70°C followed by controlled cooling
- Yield optimization: Typically 85-95% recovery of purified product
- Purity assessment: Melting point determination (67-70°C for pure compound) [15] [14]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides comprehensive structural information for octafluoro-1,6-hexanediol, with particular emphasis on ¹⁹F NMR for fluorine environment characterization [16] [17].
¹H NMR Characteristics
- Hydroxyl protons: Chemical shift at δ 2.5-3.5 ppm, typically broad due to exchange
- Methylene protons: Chemical shift at δ 4.0-4.5 ppm, appearing as triplets due to coupling with adjacent fluorines
- Coupling patterns: ²J(H-F) coupling constants of 45-55 Hz
¹⁹F NMR Characteristics
- Chemical shift range: -76 to -135 ppm relative to CFCl₃
- Multiplicity patterns: Complex multiplets due to F-F coupling
- Integration ratios: 2:2:2:2 pattern for the four CF₂ groups
¹³C NMR Characteristics
- Quaternary carbons: Chemical shifts at δ 60-80 ppm for CF₂ carbons
- Methylene carbons: Chemical shifts at δ 110-130 ppm for CH₂OH carbons
- Coupling patterns: Large ¹J(C-F) coupling constants of 240-280 Hz
Mass Spectrometry Analysis
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation [18].
Electron Ionization (EI) Mass Spectrometry
- Molecular ion: m/z 262 (M⁺) with characteristic isotope pattern
- Base peak: Typically m/z 31 (CH₂OH⁺) or m/z 69 (CF₃⁺)
- Fragmentation pattern: Sequential loss of HF (m/z 242, 222, 202, etc.)
- Fluorine-containing fragments: Characteristic peaks at m/z 51 (CHF₂⁺), 69 (CF₃⁺), 119 (C₂F₅⁺)
Infrared Spectroscopy
Infrared spectroscopy provides functional group identification and purity assessment through characteristic absorption bands.
Key Absorption Bands
- O-H stretching: 3200-3600 cm⁻¹ (broad, hydrogen-bonded)
- C-H stretching: 2800-3000 cm⁻¹ (weak, methylene groups)
- C-F stretching: 1000-1300 cm⁻¹ (strong, multiple bands)
- C-C stretching: 800-1200 cm⁻¹ (medium intensity)
- O-H bending: 1300-1400 cm⁻¹ (medium intensity)
Gas Chromatography Analysis
Gas chromatography provides quantitative purity analysis and isomer separation capabilities [19] [20].
Chromatographic Conditions
- Column selection: Capillary columns with fluorinated stationary phases
- Temperature program: Initial temperature 50°C, programmed to 200°C at 10°C/min
- Detector selection: Flame ionization detector (FID) or mass spectrometer
- Retention time: Approximately 12-15 minutes under standard conditions
Industrial-Scale Production Considerations
The industrial-scale production of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol requires careful consideration of multiple factors including process economics, safety requirements, environmental regulations, and quality control systems.
Process Scale-Up Considerations
Reactor Design and Engineering
Industrial-scale electrochemical fluorination requires specialized reactor designs that can handle the corrosive nature of hydrogen fluoride and maintain precise control over reaction conditions [21].
Electrochemical Reactor Specifications
- Electrode materials: Nickel or nickel-plated steel with surface areas of 500-5000 cm²
- Cell design: Undivided cells with optimized electrode spacing (3-8 mm)
- Current density: 20-50 mA/cm² for optimal efficiency and product quality
- Temperature control: Cooling systems to maintain 30-70°C reaction temperature
- Electrolyte circulation: Continuous circulation systems to ensure uniform concentration
Heat Management Systems
Industrial-scale fluorination generates significant heat that must be effectively removed to maintain process control and safety [21].
- Cooling capacity: 5-20 kW cooling capacity per 1000 L reactor volume
- Heat exchangers: Fluorine-compatible materials (Hastelloy C, Inconel)
- Temperature monitoring: Multiple temperature sensors with automatic shutdown systems
- Emergency cooling: Backup cooling systems for safety
Process Economics and Cost Analysis
Raw Material Costs
The economics of octafluoro-1,6-hexanediol production are dominated by raw material costs, particularly hydrogen fluoride and electrical energy consumption.
Cost Breakdown Analysis
- Hydrogen fluoride: $2-4 per kg, representing 30-40% of production costs
- Electrical energy: $0.10-0.15 per kWh, contributing 20-25% of costs
- Organic precursors: $5-15 per kg, accounting for 15-25% of costs
- Labor and overhead: 15-20% of total production costs
Production Scale Economics
The unit cost of octafluoro-1,6-hexanediol decreases significantly with production scale due to economies of scale in equipment utilization and raw material purchasing.
| Scale Factor | Production Cost (USD/kg) | Capital Investment (USD) | Break-even Volume (kg/year) |
|---|---|---|---|
| Laboratory (1-100 g) | 500-1000 | 50,000-100,000 | N/A |
| Pilot Scale (1-10 kg) | 100-300 | 500,000-1,500,000 | 100-500 |
| Commercial Scale (100-1000 kg) | 50-150 | 2,000,000-10,000,000 | 1,000-5,000 |
| Industrial Scale (>1000 kg) | 25-75 | 10,000,000-50,000,000 | 5,000-25,000 |
Safety and Environmental Considerations
Hydrogen Fluoride Safety Management
Industrial-scale handling of hydrogen fluoride requires comprehensive safety systems and emergency response protocols [22].
Safety System Requirements
- Containment systems: Secondary containment for all HF-containing equipment
- Detection systems: Continuous HF monitoring with alarm systems
- Emergency response: Neutralization systems and emergency shutdown procedures
- Personal protective equipment: Specialized HF-resistant protective gear
- Training programs: Comprehensive safety training for all personnel
Environmental Compliance
Industrial production must comply with environmental regulations regarding fluorinated compound emissions and waste disposal [22].
Emission Control Systems
- Scrubbing systems: Caustic scrubbers for HF vapor control
- Waste treatment: Neutralization and disposal of fluorinated waste streams
- Air monitoring: Continuous monitoring of fluorine compound emissions
- Water treatment: Specialized treatment for fluoride-containing wastewater
Quality Control and Assurance
Analytical Testing Protocols
Industrial production requires comprehensive quality control systems to ensure consistent product quality and purity [23].
In-Process Monitoring
- Reaction monitoring: Continuous monitoring of cell voltage, current, and temperature
- Composition analysis: Regular sampling and analysis of reaction mixtures
- Purity assessment: Gas chromatography analysis every 2-4 hours
- Statistical process control: Control charts for key process parameters
Final Product Testing
- Purity specification: >98% by gas chromatography
- Water content: <0.1% by Karl Fischer titration
- Melting point: 67-70°C by differential scanning calorimetry
- Molecular weight: Confirmation by mass spectrometry
- Residual metals: <10 ppm by inductively coupled plasma spectroscopy
Regulatory Compliance
Industrial production must comply with various regulatory requirements including chemical registration, safety data sheets, and environmental permits [22].
Documentation Requirements
- Process safety information: Detailed process hazard analysis
- Environmental permits: Air and water discharge permits
- Product registration: Chemical registration under relevant regulations
- Quality management: ISO 9001 or equivalent quality management systems
XLogP3
GHS Hazard Statements
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
